![molecular formula C8H10O3 B14465530 1,6-Dioxaspiro[4.5]dec-3-en-2-one CAS No. 71443-20-4](/img/structure/B14465530.png)
1,6-Dioxaspiro[4.5]dec-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Dioxaspiro[4.5]dec-3-en-2-one is a chemical compound with the molecular formula C8H10O3. It is characterized by a spirocyclic structure, which includes a bicyclic ring system with oxygen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dioxaspiro[4.5]dec-3-en-2-one typically involves the formation of the spirocyclic ring system through stereoselective reactions. One common method involves the use of d-glucose as a starting material, which undergoes a series of reactions to form the desired spiroacetal structure . The reaction conditions often include the use of specific catalysts and solvents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,6-Dioxaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
1,6-Dioxaspiro[4.5]dec-3-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Wirkmechanismus
The mechanism of action of 1,6-Dioxaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain enzymes and receptors, influencing their activity. This can lead to various biological effects, such as modulation of metabolic pathways or inhibition of specific enzymes .
Vergleich Mit ähnlichen Verbindungen
1,6-Dioxaspiro[4.5]dec-3-en-2-one can be compared with other similar compounds, such as:
1,6,9-Tri-oxaspiro[4.5]decanes: These compounds have an additional oxygen atom in the ring system, which can alter their chemical properties and biological activity.
Alkyl-1,6-dioxaspiro[4.5]-decanes: These compounds are known for their role as pheromones in certain insect species and have similar spirocyclic structures.
Spirotetramat: This compound is used as an insecticide and has a related spirocyclic structure, but with different functional groups and applications.
The uniqueness of this compound lies in its specific spirocyclic structure and the versatility of its chemical reactions, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
71443-20-4 |
|---|---|
Molekularformel |
C8H10O3 |
Molekulargewicht |
154.16 g/mol |
IUPAC-Name |
1,10-dioxaspiro[4.5]dec-3-en-2-one |
InChI |
InChI=1S/C8H10O3/c9-7-3-5-8(11-7)4-1-2-6-10-8/h3,5H,1-2,4,6H2 |
InChI-Schlüssel |
HDGIJPCZVRYOCT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC2(C1)C=CC(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


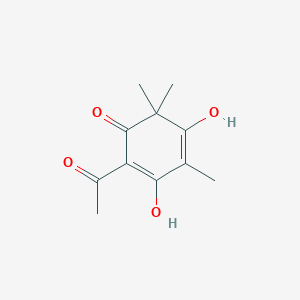
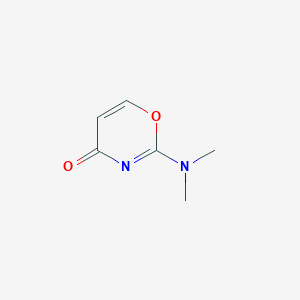
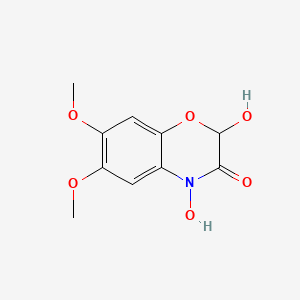

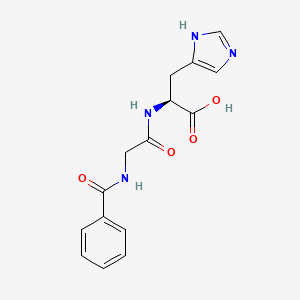

![Cyclopropyl cyano[(cyanomethoxy)imino]acetate](/img/structure/B14465500.png)


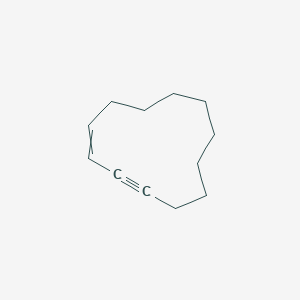
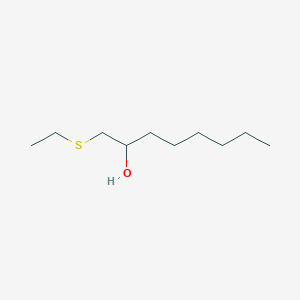

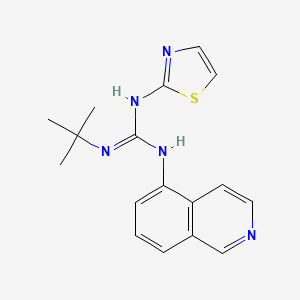
![{[18-(4-Methylpiperidin-1-YL)-18-oxooctadecan-9-YL]sulfanyl}acetic acid](/img/structure/B14465532.png)
